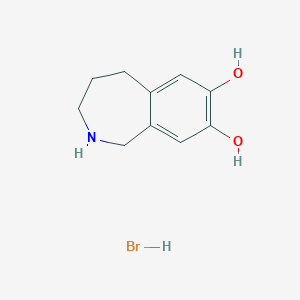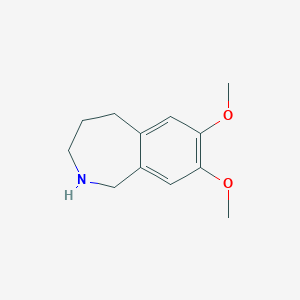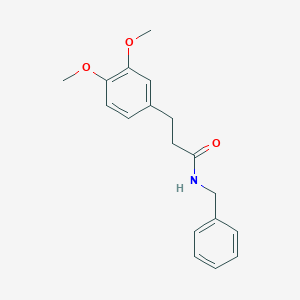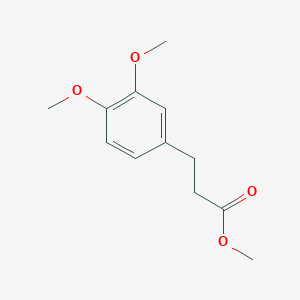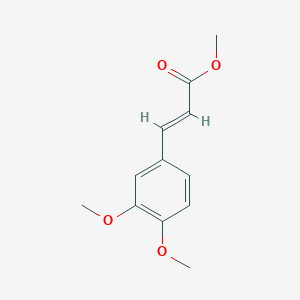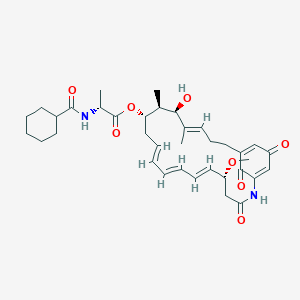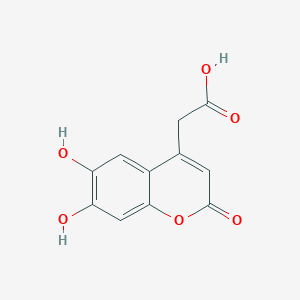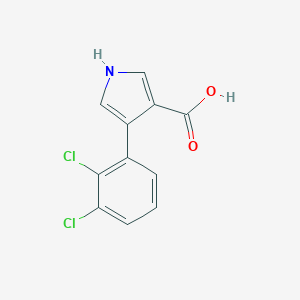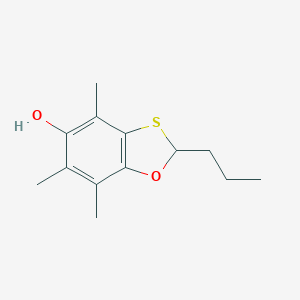
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol, also known as Trolox, is a synthetic analogue of vitamin E. It is a water-soluble antioxidant that has been extensively studied for its potential applications in scientific research. Trolox has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mécanisme D'action
The mechanism of action of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is thought to be related to its ability to scavenge free radicals and to inhibit oxidative damage. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can donate electrons to free radicals, neutralizing their harmful effects. It can also chelate metal ions, which can catalyze the formation of free radicals. In addition, 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to activate cellular signaling pathways that are involved in the regulation of cellular metabolism and survival.
Effets Biochimiques Et Physiologiques
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative damage, to reduce inflammation, and to improve mitochondrial function. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has also been shown to have anti-cancer properties, to protect against cardiovascular disease, and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in lab experiments is its water solubility, which makes it easy to use in cell culture studies. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is that it may not accurately reflect the effects of natural antioxidants, as it is a synthetic analogue of vitamin E.
Orientations Futures
There are many potential future directions for research on 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol has been shown to protect against oxidative damage in the brain and to improve cognitive function, making it a promising candidate for further study in this area. Another potential area of research is the use of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol in the prevention and treatment of cardiovascular disease, which is also related to oxidative stress. Finally, there is interest in studying the effects of 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol on aging and age-related diseases, as oxidative stress is thought to play a role in the aging process.
Méthodes De Synthèse
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol can be synthesized by the reaction of 2,6-di-tert-butylphenol with 2-mercaptobenzoic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is widely used in scientific research as an antioxidant and a free radical scavenger. It has been shown to protect cells and tissues from oxidative damage, which can lead to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol is also used in cell culture studies to protect cells from oxidative stress and to study the effects of antioxidants on cellular function.
Propriétés
Numéro CAS |
100480-17-9 |
|---|---|
Nom du produit |
4,6,7-Trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
Formule moléculaire |
C13H18O2S |
Poids moléculaire |
238.35 g/mol |
Nom IUPAC |
4,6,7-trimethyl-2-propyl-1,3-benzoxathiol-5-ol |
InChI |
InChI=1S/C13H18O2S/c1-5-6-10-15-12-8(3)7(2)11(14)9(4)13(12)16-10/h10,14H,5-6H2,1-4H3 |
Clé InChI |
IGGIBRSAGVJGQR-UHFFFAOYSA-N |
SMILES |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canonique |
CCCC1OC2=C(S1)C(=C(C(=C2C)C)O)C |
Synonymes |
5-HTOBT 5-hydroxy-4,6,7-trimethyl-2-propyl-1,3-benzoxathiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

